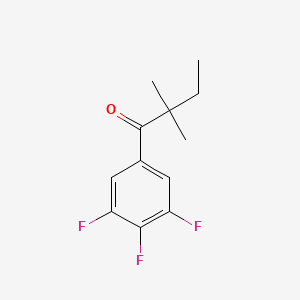

2,2-Dimethyl-3',4',5'-trifluorobutyrophenone

Descripción

2,2-Dimethyl-3',4',5'-trifluorobutyrophenone (CAS No. 898766-08-0) is a fluorinated aromatic ketone characterized by a butanone backbone substituted with two methyl groups at the 2-position and a trifluorinated phenyl ring (3',4',5'-trifluoro substitution). Its molecular formula is C₁₂H₁₃F₃O, with a molecular weight of 230.23 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine atoms, which enhance stability and reactivity in further derivatization reactions. Commercial suppliers like Suzhou Health Chemicals Co., Ltd. list it as a specialty chemical, emphasizing its role in high-value synthetic pathways .

Propiedades

IUPAC Name |

2,2-dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c1-4-12(2,3)11(16)7-5-8(13)10(15)9(14)6-7/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYVMDXNYLZOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642462 | |

| Record name | 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-08-0 | |

| Record name | 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,2-dimethylpropanoyl chloride with 3,4,5-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it to alcohols or alkanes.

Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.

Reduction: Formation of trifluoromethyl-substituted alcohols.

Substitution: Formation of various trifluoromethyl-substituted derivatives.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone is used in several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: It is used in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.

Medicine: The compound is explored for its potential in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The trifluoromethyl groups also influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Isomers and Analogues

Key structural analogues include positional isomers such as 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone (CAS No. 898765-00-9), which shares the same molecular formula but differs in methyl group placement (3-position instead of 2-position). This minor structural variation significantly impacts steric and electronic properties, as shown below:

Conversely, the 3,3-isomer may offer enhanced conformational flexibility for reactions requiring spatial accessibility.

Fluorinated Butyrophenone Derivatives

Other fluorinated butyrophenones, such as 2,2,6,6-tetramethyl-3,5-octanedione (CAS No. 78579-61-0), highlight the role of fluorine and alkyl substitutions in modulating physical properties. For example:

- Boiling Points : Fluorination typically lowers boiling points due to reduced polarizability. However, methyl groups increase hydrophobicity and thermal stability.

- Reactivity: The trifluorophenyl group in this compound enhances electrophilicity at the carbonyl carbon compared to non-fluorinated analogues like 2,2-dimethyl-3,5-hexanedione (CAS No. 7307-04-2) .

Research Findings and Limitations

- Thermal Stability: Methyl groups in the 2-position likely increase thermal stability compared to linear-chain analogues, as seen in organophosphorus compounds .

- Gaps in Data : Comparative studies on reaction kinetics or biological activity between 2,2- and 3,3-dimethyl isomers are absent in the provided evidence, highlighting a need for targeted research.

Actividad Biológica

2,2-Dimethyl-3',4',5'-trifluorobutyrophenone, a compound with significant chemical versatility, has garnered attention for its potential biological activities. Its structural characteristics, particularly the trifluoromethyl groups, suggest unique interactions with biological systems. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F3O. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological membranes and proteins.

The biological activity of this compound is primarily mediated through its interactions with various biomolecules:

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to either inhibition or activation of metabolic pathways, influencing drug efficacy and toxicity.

- Cell Signaling Modulation : The compound can modulate signaling pathways related to apoptosis and cell proliferation. For example, it has been observed to alter gene expression involved in the cell cycle, thereby affecting cellular growth and metabolism.

Table 1: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 activity | |

| Cell Proliferation | Suppresses cell growth at higher concentrations | |

| Gene Expression Modulation | Alters expression of cell cycle-related genes |

Study 1: Cytotoxicity in Cancer Cells

In a recent study examining the cytotoxic effects of various compounds on cancer cell lines, this compound demonstrated significant inhibitory effects on cell proliferation. The study utilized HeLa and MCF-7 cell lines to evaluate growth inhibition. The results indicated a dose-dependent response where higher concentrations led to marked reductions in cell viability .

Study 2: Metabolic Pathway Analysis

Another investigation focused on the metabolic pathways influenced by this compound. It was found that at lower doses, the compound enhanced metabolic activity by increasing ATP levels within cells. However, at elevated doses, it induced oxidative stress and cellular damage, highlighting a dual role depending on concentration.

Dosage Effects in Animal Models

Research involving animal models has shown that the biological effects of this compound vary significantly with dosage:

- Low Doses : Enhanced metabolic activity and improved cellular function.

- High Doses : Induction of oxidative stress and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.